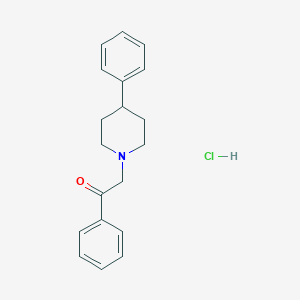
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is a chemical compound with the empirical formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its unique structure, which includes a phenyl group and a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride typically involves the reaction of phenacyl bromide derivatives with 1-phenylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction mixture is stirred at 37°C for 3-4 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar in structure but lacks the additional phenyl group.
1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one hydrochloride: Contains an ethylamino group instead of a phenyl group.
Uniqueness
1-Phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride is unique due to its dual phenyl groups and piperidine ring, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
89687-44-5 |
|---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16;/h1-10,17H,11-15H2;1H |
InChI Key |
WLEVWPAEFHZAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















